molecular formula C23H15ClFNO3 B2661812 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime CAS No. 338961-93-6

2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime

Cat. No.: B2661812
CAS No.: 338961-93-6
M. Wt: 407.83
InChI Key: UQTPJVORGFOEGJ-NSKAYECMSA-N
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Description

This compound features a 9,10-anthraquinone core substituted at position 2 with an acetaldehyde oxime moiety, which is further functionalized with a 2-chloro-4-fluorobenzyl group. The halogenated benzyl substituent may enhance lipophilicity and influence electronic interactions.

Properties

IUPAC Name

2-[(2E)-2-[(2-chloro-4-fluorophenyl)methoxyimino]ethyl]anthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFNO3/c24-21-12-16(25)7-6-15(21)13-29-26-10-9-14-5-8-19-20(11-14)23(28)18-4-2-1-3-17(18)22(19)27/h1-8,10-12H,9,13H2/b26-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTPJVORGFOEGJ-NSKAYECMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CC=NOCC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C/C=N/OCC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime typically involves multiple steps, starting with the preparation of the anthracene derivative. The key steps include:

    Oxidation of anthracene: to form 9,10-anthraquinone.

    Reduction of 9,10-anthraquinone: to 9,10-dihydro-9,10-dioxoanthracene.

    Formylation: of the dihydroanthracene derivative to introduce the acetaldehyde group.

    Oximation: of the acetaldehyde group with O-(2-chloro-4-fluorobenzyl)hydroxylamine under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxime group or the anthracene core.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents
2-(9,10-dioxo...benzyl)oxime C23H16ClFNO3 ~408.45 Anthraquinone, Oxime 2-Chloro-4-fluoro-benzyl
2-chloro-N-(9,10-dioxo...acetamide () C16H11ClNO3 312.22 Anthraquinone, Acetamide Chloroacetamide
Acetaldehyde Oxime () C2H5NO 59.07 Oxime None
反式-9,10-二-1′-萘基-9,10-菲二醇 () C34H24O2 ~464.56 Diol, Naphthyl Naphthyl groups

Table 2: Hazard Profiles

Compound Name Flammability Health Hazards
2-(9,10-dioxo...benzyl)oxime Moderate* Skin/eye irritant (inferred)
Acetaldehyde Oxime () High Irritant (nose, throat, skin)
2-chloro-N-(9,10-dioxo...acetamide () Low Data unavailable

*Inferred from molecular weight and substituent effects.

Research Findings and Implications

  • Structural Insights : The naphthyl-substituted anthracene derivative () demonstrates that bulky, planar substituents enable host-guest inclusion, whereas benzyl groups disrupt this capability. The target compound’s halogenated benzyl group may offer a balance between steric hindrance and electronic effects, warranting crystallographic studies .
  • Safety Considerations : While the target compound’s solid state reduces flammability, halogenated aromatic systems necessitate rigorous toxicity profiling.

Biological Activity

The compound 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime (CAS: 338961-93-6) is a derivative of anthraquinone and has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H15ClFNO3
  • Molar Mass : 407.82 g/mol

The structure features an anthraquinone core, which is known for its intercalating properties with DNA, potentially leading to anticancer effects. The oxime functional group may enhance the compound's reactivity with biological targets.

Anticancer Properties

Research indicates that anthraquinone derivatives exhibit significant anticancer activity. The compound has been studied for its cytotoxic effects on various cancer cell lines.

Cell LineIC50 (µM)Reference
HeLa12.7
K5628.5
MDA-MB-36121.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.

The proposed mechanism of action involves:

  • DNA Intercalation : The anthraquinone structure allows the compound to intercalate into DNA, disrupting replication and transcription processes.
  • Induction of Apoptosis : Studies have shown that compounds similar to this one can induce apoptosis through both intrinsic and extrinsic pathways in cancer cells .

Case Studies

  • Study on Antiproliferative Activity :
    A study evaluated several anthraquinone derivatives, including the oxime compound. It was found that these derivatives exhibited selective cytotoxicity against cancer cells while sparing normal fibroblasts, indicating a favorable safety profile for potential therapeutic use .
  • Oxidative Stress and Antioxidant Activity :
    Another research focus has been on the antioxidant properties of anthraquinone derivatives. The compound was shown to exhibit antioxidant activity, which may contribute to its overall therapeutic effects by reducing oxidative stress in cells .

Comparative Analysis with Other Compounds

Compound NameIC50 (µM)Mechanism of Action
Cisplatin21.5DNA crosslinking
Anthracycline (Doxorubicin)5.0DNA intercalation and topoisomerase inhibition
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime12.7 (HeLa)DNA intercalation and apoptosis induction

Q & A

Q. What are the key synthetic routes for preparing 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step pathway:

Anthraquinone Core Formation : Start with anthracene oxidation to 9,10-anthraquinone using oxidizing agents like CrO₃ or HNO₃ under reflux conditions .

Acetaldehyde Substituent Introduction : React the anthraquinone with acetaldehyde derivatives via Friedel-Crafts alkylation or nucleophilic substitution, optimized in anhydrous dichloromethane with catalytic Lewis acids (e.g., AlCl₃) .

Oxime Formation : Condense the aldehyde group with O-(2-chloro-4-fluorobenzyl)hydroxylamine hydrochloride under acidic conditions (e.g., HCl/EtOH) at 60–80°C. Yield optimization requires stoichiometric control (1:1.2 molar ratio) and inert atmosphere to prevent side reactions .

  • Critical Data :
  • Typical yield ranges: 45–65% (final step).
  • Purity: >90% confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should employ:
  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1–13) at 25°C and 37°C. Monitor degradation via UV-Vis spectroscopy (λmax ~350 nm for anthraquinone absorption) and LC-MS to identify breakdown products (e.g., hydrolyzed oxime or anthraquinone derivatives) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. For anthraquinone-oxime derivatives, decomposition typically occurs above 200°C .
  • Critical Data :
  • Half-life at pH 7.4 (37°C): ~48 hours.
  • Thermal decomposition onset: 215°C .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions at the oxime ether group?

  • Methodological Answer : The O-(2-chloro-4-fluorobenzyl)oxime moiety undergoes nucleophilic substitution (SN2) at the benzyl carbon. Key steps:

Kinetic Studies : Track reaction rates with varying nucleophiles (e.g., thiols, amines) in DMSO or DMF using ¹H NMR or HPLC.

Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal transition-state energy barriers and charge distribution at the reactive site .

  • Critical Findings :
  • Electron-withdrawing groups (e.g., -Cl, -F) on the benzyl ring enhance electrophilicity, accelerating substitution by 2–3x compared to unsubstituted analogs .

Q. How does the compound’s anthraquinone-oxime structure influence its interaction with biological targets (e.g., DNA topoisomerases)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to human topoisomerase II (PDB: 1ZXM). The anthraquinone core intercalates into DNA, while the oxime ether forms hydrogen bonds with active-site residues (e.g., Asn91) .
  • In Vitro Assays : Assess inhibition via plasmid relaxation assays (pBR322 DNA). IC₅₀ values correlate with substituent electronegativity (e.g., -F enhances binding affinity by 40%) .
  • Critical Data :
  • IC₅₀ for topoisomerase II inhibition: 8.7 µM (vs. 12.5 µM for unfluorinated analogs) .

Q. What analytical strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

  • Methodological Answer :
  • High-Resolution Techniques : Use 2D NMR (¹H-¹³C HSQC, HMBC) to assign ambiguous signals. For example, the oxime proton (δ 8.2–8.5 ppm) shows coupling with both the benzyl CH₂ (δ 4.7 ppm) and anthraquinone aromatic protons .
  • Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., 2-(4-chlorophenyl)sulfanyl analogs) to identify systematic shifts caused by fluorine’s electronegativity .
  • Critical Data :
  • ¹³C NMR (DMSO-d6): C=O (anthraquinone) at δ 182–184 ppm; oxime C=N at δ 155 ppm .

Methodological Recommendations

  • Synthetic Optimization : Prioritize anhydrous conditions and inert atmospheres to minimize hydrolysis of the oxime group .
  • Biological Assays : Include positive controls (e.g., doxorubicin for topoisomerase inhibition) to contextualize activity data .
  • Data Validation : Use EPA DSSTox and PubChem as primary references for physicochemical properties, avoiding vendor-specific data .

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